Ethyl 4-(tert-butyl)picolinate
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Overview
Description
Ethyl 4-(tert-butyl)picolinate is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a tert-butyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(tert-butyl)picolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4-(tert-butyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(tert-butyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which ethyl 4-(tert-butyl)picolinate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of metabolic processes or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(tert-butyl)benzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
Ethyl 4-(tert-butyl)phenylacetate: Contains a phenylacetate group instead of a picolinate group.
Uniqueness
Ethyl 4-(tert-butyl)picolinate is unique due to its specific substitution pattern on the picolinic acid scaffold. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)10-8-9(6-7-13-10)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
YZWTXTGYKVBJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
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